3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid
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Overview
Description
3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid, often utilize scalable and efficient synthetic routes. These methods may involve continuous flow chemistry and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride: This compound shares the imidazole ring but differs in the side chain structure.
Imidazolepropionic acid: Another imidazole derivative with different functional groups.
Uniqueness
3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid is unique due to its specific combination of the imidazole ring and the prop-2-enethioic S-acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H6N2OS |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enethioic S-acid |
InChI |
InChI=1S/C6H6N2OS/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |
InChI Key |
YJYULHLSTXZQEH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)S |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)S |
Origin of Product |
United States |
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